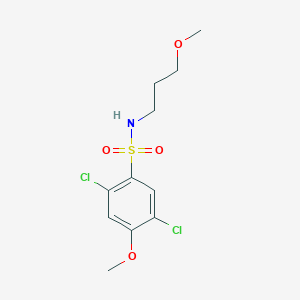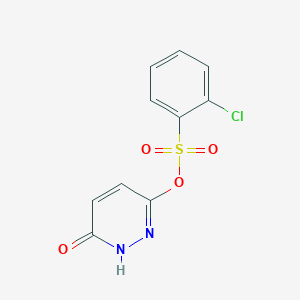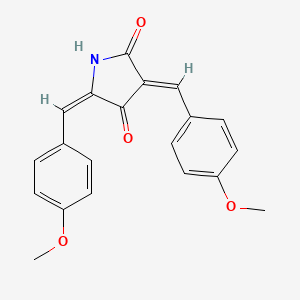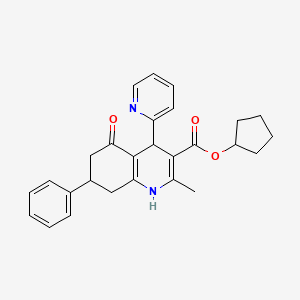![molecular formula C18H17ClN4 B4982825 N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B4982825.png)
N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. It is commonly known as CGS-15943 and is used in scientific research for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mechanism of Action
CGS-15943 acts as an antagonist of adenosine receptors, specifically the A1 and A2A subtypes. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. They play a critical role in regulating various physiological processes such as sleep, pain, inflammation, and cardiovascular function. CGS-15943 binds to these receptors and inhibits their activity, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
CGS-15943 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. Additionally, it has been shown to have anti-oxidative effects by reducing the production of reactive oxygen species. In animal models, CGS-15943 has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
CGS-15943 has several advantages for lab experiments. It is a highly specific antagonist of adenosine receptors, which allows for precise control of the experimental conditions. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of CGS-15943 in lab experiments. It has a short half-life, which requires frequent dosing, and it can be difficult to administer in vivo.
Future Directions
There are several future directions for the study of CGS-15943. One potential application is in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, it has been shown to have anti-cancer effects in several cancer cell lines, and further research is needed to explore its potential in cancer therapy. Finally, the development of novel adenosine receptor antagonists based on the structure of CGS-15943 may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of CGS-15943 involves the reaction of 2-chloroethylamine hydrochloride with 2-methylphenyl isocyanate. The resulting intermediate is then reacted with 2-chlorophenylethylamine to yield the final product. The synthesis of this compound has been reported in several scientific publications and has been optimized for high yield and purity.
Scientific Research Applications
CGS-15943 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidative, and neuroprotective effects in various animal models. Additionally, it has been studied for its potential use in the treatment of various conditions such as Parkinson's disease, stroke, and cancer. The scientific community is actively researching the potential of CGS-15943 for its therapeutic applications.
properties
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-5-(2-methylphenyl)-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c1-13-6-2-4-8-15(13)17-12-21-23-18(22-17)20-11-10-14-7-3-5-9-16(14)19/h2-9,12H,10-11H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKCGWISEHKYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982742.png)



![4-{3-[(2,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B4982760.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B4982766.png)
![ethyl 4-{5-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4982774.png)


![allyl 4-methyl-2-{[(4-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B4982793.png)
![3-[(3-phenylpropyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4982799.png)


![3-chloro-5-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4982834.png)